molecular formula C16H26ClNO2 B1397545 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride CAS No. 1220020-14-3

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride

Cat. No.: B1397545
CAS No.: 1220020-14-3
M. Wt: 299.83 g/mol
InChI Key: YSMHRNSIZDKEOC-UHFFFAOYSA-N
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Description

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethoxy group, and a phenyl propyl ether moiety. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-(2-piperidinyl)ethanol with 4-bromophenyl propyl ether under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Piperidinyl)ethoxy]phenyl methyl ether hydrochloride
  • 4-[2-(2-Piperidinyl)ethoxy]phenyl ethyl ether hydrochloride
  • 4-[2-(2-Piperidinyl)ethoxy]phenyl butyl ether hydrochloride

Uniqueness

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and phenyl propyl ether moiety makes it particularly versatile in various research and industrial applications .

Properties

IUPAC Name

2-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-2-12-18-15-6-8-16(9-7-15)19-13-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMHRNSIZDKEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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